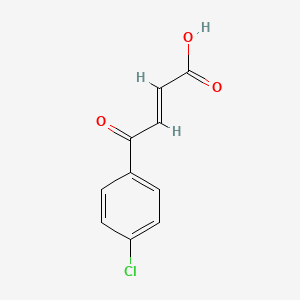

3-(4-Chlorobenzoyl)acrylic acid

Description

The exact mass of the compound this compound is 210.0083718 g/mol and the complexity rating of the compound is 252. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVQEUFKSRHRCT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255094 | |

| Record name | (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29582-39-6, 6269-33-6 | |

| Record name | (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29582-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029582396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6269-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Chlorobenzoylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Chlorobenzoyl)acrylic acid synthesis from 4-chlorobenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorobenzoyl)acrylic acid

Introduction: Strategic Synthesis of a Key Keto-Acid Intermediate

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a halogenated aromatic ring, a ketone, and a reactive α,β-unsaturated carboxylic acid, offers multiple points for further chemical modification. This guide provides a comprehensive technical overview of its synthesis, designed for researchers and drug development professionals.

While various synthetic routes can be conceptualized, this document focuses on the most robust and industrially scalable pathway. The user's query specifies 4-chlorobenzaldehyde as the starting material. A chemically sound, multi-step approach begins with the conversion of 4-chlorobenzaldehyde to a more suitable acylating agent, which is then utilized in the core bond-forming reaction. This guide will first detail the necessary precursor synthesis from the specified aldehyde and then elaborate on the primary, high-yield method for constructing the final molecule: a Friedel-Crafts acylation.

Part 1: Precursor Synthesis from 4-Chlorobenzaldehyde

The direct transformation of an aldehyde into the target keto-acid is synthetically challenging. A more strategic approach involves a two-step conversion of 4-chlorobenzaldehyde into a highly reactive electrophile, 4-chlorobenzoyl chloride. This intermediate is pivotal for the subsequent C-C bond formation.

Step 1.1: Oxidation of 4-Chlorobenzaldehyde to 4-Chlorobenzoic Acid

Causality: The aldehyde functional group in 4-chlorobenzaldehyde must first be oxidized to a carboxylic acid. The resulting 4-chlorobenzoic acid is the immediate precursor to the acyl chloride needed for the main reaction. This oxidation is a fundamental transformation in organic chemistry.[1]

Reaction Principle: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common laboratory-scale reagents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction proceeds by converting the aldehyde C-H bond into a C-O bond.

Step 1.2: Formation of 4-Chlorobenzoyl Chloride

Causality: Carboxylic acids are generally not electrophilic enough to participate directly in Friedel-Crafts acylation. Conversion to an acyl chloride dramatically increases the reactivity of the carbonyl carbon. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[2]

Reaction Principle: This step is a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the highly reactive 4-chlorobenzoyl chloride intermediate.[2][3]

Caption: Workflow for preparing the key acylating agent.

Part 2: Core Synthesis via Friedel-Crafts Acylation

The definitive step in constructing this compound is the Friedel-Crafts acylation. This reaction forms the crucial aryl-ketone bond. The most effective and well-documented method involves the reaction of chlorobenzene with maleic anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[4][5] While this step utilizes chlorobenzene as the aromatic substrate for optimal reactivity and yield, the acyl portion is conceptually derived from the 4-chlorobenzaldehyde starting material via the precursor synthesis described above.

Reaction Principle & Mechanism

Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[6][7][8] The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of maleic anhydride, creating a highly electrophilic acylium ion intermediate. The aromatic ring of chlorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton re-aromatizes the ring and opens the anhydride structure to yield the final product.

The use of a stoichiometric amount of AlCl₃ is necessary because the ketone product can form a complex with the catalyst, temporarily deactivating it.[7]

Caption: Mechanism of Friedel-Crafts acylation for product synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) |

| Maleic Anhydride | 98.06 | 0.10 | 9.8 g |

| Anhydrous AlCl₃ | 133.34 | 0.22 | 29.3 g |

| Chlorobenzene | 112.56 | 0.50 | 56.3 g (51 mL) |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Hydrochloric Acid (conc) | 36.46 | - | ~50 mL |

| Ice | 18.02 | - | ~200 g |

Procedure

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ leading to a base trap), and a powder addition funnel.

-

Initial Charge: Charge the flask with maleic anhydride (9.8 g), chlorobenzene (51 mL), and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

-

Catalyst Addition: While maintaining vigorous stirring, add anhydrous aluminum chloride (29.3 g) portion-wise through the powder funnel over 30-45 minutes. The temperature should be carefully controlled to remain below 10 °C. A deep red or brown color will develop.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This step is highly exothermic and will release HCl gas. Perform this in a fume hood with extreme caution.

-

Product Isolation: Stir the quenched mixture until all the ice has melted and the dark complex has decomposed. The product will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

Part 3: Alternative Synthetic Considerations

While Friedel-Crafts acylation is the preferred method, other classical reactions could be considered, though they are generally less direct or efficient for this specific target.

-

Knoevenagel Condensation: This reaction typically involves an aldehyde and an active methylene compound.[9][10] One could envision a reaction between 4-chlorobenzaldehyde and a compound like ethyl acetoacetate, followed by several subsequent steps of hydrolysis, decarboxylation, and oxidation to arrive at the target structure. This multi-step process would likely result in a significantly lower overall yield.

-

Perkin Reaction: The Perkin reaction condenses an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated aromatic acid.[11][12] This is an excellent method for synthesizing cinnamic acids but is not directly applicable for creating the benzoyl-acrylic acid scaffold, which requires the formation of a ketone.

Part 4: Process Insights and Optimization

-

Catalyst Purity: The use of high-purity, anhydrous aluminum chloride is paramount. Any moisture will deactivate the catalyst and significantly reduce the yield.

-

Solvent Choice: Dichloromethane or 1,2-dichloroethane are common solvents as they are inert under the reaction conditions. Chlorobenzene can also serve as both a reactant and a solvent if used in large excess.

-

Temperature Control: Maintaining a low temperature during the initial catalyst addition is crucial to prevent side reactions, such as the polymerization of maleic anhydride or undesired isomer formation.

-

Isomer Control: The chloro group on the benzene ring is an ortho-, para-director. Under these reaction conditions, the para-substituted product, this compound, is the major product due to steric hindrance at the ortho positions.

Part 5: Product Characterization

The synthesized product should be characterized to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 148-152 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆) | δ ~8.0-8.1 (d, 2H, Ar-H ortho to C=O), δ ~7.6-7.7 (d, 2H, Ar-H meta to C=O), δ ~7.5 (d, 1H, =CH-CO), δ ~6.8 (d, 1H, -CO-CH=), δ ~13.0 (br s, 1H, -COOH) |

| IR (KBr, cm⁻¹) | ~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1660 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~840 (C-H bend, para-subst.) |

Conclusion

The synthesis of this compound is most efficiently achieved via a Friedel-Crafts acylation of chlorobenzene with maleic anhydride. While the conceptual pathway can originate from 4-chlorobenzaldehyde through its conversion to the necessary 4-chlorobenzoyl chloride precursor, the core C-C bond formation relies on this robust and scalable acylation reaction. Careful control over reaction conditions, particularly temperature and moisture, is essential for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate.

References

- 1. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chlorobenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Chlorobenzoyl)acrylic Acid

Introduction

3-(4-Chlorobenzoyl)acrylic acid, systematically known as (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, is a bifunctional molecule belonging to the chalcone family of compounds. Its structure incorporates an α,β-unsaturated ketone system, a carboxylic acid, and a halogenated aromatic ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds with potential pharmacological activity.

The unambiguous characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in drug discovery and materials science. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive analysis of the molecular architecture. This guide offers a detailed examination of the expected spectroscopic data for this compound, explaining the rationale behind spectral assignments and outlining the standard protocols for data acquisition.

Molecular Structure and Analysis

To interpret spectroscopic data, a clear understanding of the molecule's structure, including atom connectivity and stereochemistry, is essential. The trans or (E)-configuration of the alkene is the thermodynamically more stable and commonly synthesized isomer.

Caption: Numbered structure of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, dissolved in a solvent like DMSO-d₆ or CDCl₃, the spectrum is expected to show four main signal regions.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| COOH | 12.0 - 13.5 | br s | - | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |

| H-Ar (ortho to C=O) | 7.95 - 8.10 | d | J = 8.5 - 9.0 | 2H | Deshielded by the anisotropic effect of the adjacent carbonyl group. |

| H-Ar (meta to C=O) | 7.60 - 7.75 | d | J = 8.5 - 9.0 | 2H | Less deshielded than ortho protons; shows coupling to ortho protons. |

| H3 | 7.45 - 7.60 | d | J = 15.5 - 16.0 | 1H | Vinyl proton α to the ketone, deshielded by the carbonyl group. |

| H2 | 6.60 - 6.75 | d | J = 15.5 - 16.0 | 1H | Vinyl proton β to the ketone, adjacent to the carboxylic acid group. |

-

Causality in Predictions: The large coupling constant (~16 Hz) between H2 and H3 is diagnostic of a trans (E)-alkene configuration. The aromatic protons appear as two distinct doublets due to the symmetrical substitution pattern of the chlorophenyl ring. The acidic proton's chemical shift can vary significantly with concentration and solvent.

Caption: Key ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (hybridization, attached atoms).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C4 (Ketone C=O) | 188 - 192 | The benzoyl carbonyl carbon is highly deshielded. |

| C1 (Acid C=O) | 166 - 169 | The carboxylic acid carbonyl is typically less deshielded than a ketone. |

| C3 | 142 - 145 | Alkene carbon β to the acid carbonyl, deshielded. |

| C8 (Ar C-Cl) | 138 - 140 | Aromatic carbon attached to chlorine, deshielded by the halogen. |

| C5 (Ar C-ipso) | 135 - 137 | Aromatic carbon attached to the benzoyl carbonyl group. |

| C7, C9 (Ar C-H) | 130 - 132 | Aromatic CH carbons ortho to the chlorine. |

| C6, C10 (Ar C-H) | 128 - 130 | Aromatic CH carbons meta to the chlorine. |

| C2 | 125 - 128 | Alkene carbon α to the acid carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| 3050-3100 | C-H stretch | Aromatic | Medium-Weak |

| 3010-3040 | C-H stretch | Alkene (=C-H) | Medium-Weak |

| 1700-1725 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1660-1680 | C=O stretch | α,β-Unsaturated Ketone | Strong, Sharp |

| 1620-1640 | C=C stretch | Alkene | Medium |

| 1585-1600 | C=C stretch | Aromatic Ring | Medium |

| 1400-1450 | O-H bend | Carboxylic Acid | Medium, Broad |

| 970-990 | =C-H bend (out-of-plane) | trans-Alkene | Strong |

| 1080-1100 | C-Cl stretch | Aryl Halide | Strong |

-

Trustworthiness of Data: The presence of two distinct, strong carbonyl peaks is a key validation point for the proposed structure. The very broad O-H stretch overlapping the C-H region is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, typically under electron ionization (EI), offers crucial evidence for the molecule's structure.

-

Molecular Formula: C₁₀H₇ClO₃

-

Molecular Weight: 210.01 g/mol (for ³⁵Cl) and 212.01 g/mol (for ³⁷Cl)

-

Expected Molecular Ion [M]⁺: A characteristic doublet peak at m/z 210 and 212 in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment | Plausible Loss from [M]⁺ |

|---|---|---|

| 193 | [M-OH]⁺ | Loss of hydroxyl radical |

| 182 | [M-CO]⁺ | Loss of carbon monoxide |

| 165 | [M-COOH]⁺ | Loss of carboxyl radical |

| 139 / 141 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation (base peak) |

| 111 / 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 75 | [C₅H₃O]⁺ | Phenyl fragment after loss of Cl |

Caption: A simplified predicted fragmentation pathway for the title compound.

Experimental Protocols & Workflow

The acquisition of high-quality spectroscopic data relies on standardized, validated protocols.

General Workflow for Spectroscopic Analysis

A Technical Guide to the Crystal Structure Analysis of 3-(4-Chlorobenzoyl)acrylic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the single-crystal X-ray diffraction study of 3-(4-Chlorobenzoyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It elucidates the causal relationships behind the experimental design, from synthesis and crystallization to structure solution and refinement. We present a detailed, self-validating protocol for the crystallographic analysis, culminating in a thorough examination of the compound's molecular geometry, intermolecular interactions, and supramolecular architecture. The determined structure reveals critical insights into the compound's solid-state properties, which are foundational for its rational application in medicinal chemistry and materials engineering. All quantitative data are systematically presented, and key experimental workflows are visualized to enhance comprehension.

Introduction: The Significance of Structural Elucidation

This compound (C₁₀H₇ClO₃) is a member of the α,β-unsaturated carboxylic acid family, a class of compounds recognized for its versatile chemical reactivity and diverse biological activities.[1][2] Derivatives of acrylic acid are integral synthons in organic chemistry and have shown potential as anti-inflammatory, anti-bacterial, and anti-cancer agents.[1][3][4] The presence of a chlorobenzoyl group introduces specific electronic and steric properties that can significantly influence the molecule's interaction with biological targets and its self-assembly in the solid state.

Understanding the precise three-dimensional arrangement of atoms within a crystalline solid—its crystal structure—is paramount.[5] It governs fundamental physicochemical properties such as solubility, stability, melting point, and bioavailability, which are critical parameters in drug development.[5] Furthermore, the crystal structure provides an unambiguous blueprint of molecular geometry and reveals the subtle, non-covalent interactions that dictate how molecules recognize and bind to each other, forming predictable, ordered lattices. This guide details the rigorous process of determining this structure for this compound, offering a replicable workflow and expert insights into the interpretation of the results.

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the success of a diffraction experiment.[6]

Synthesis Protocol

The title compound can be reliably synthesized via a Knoevenagel condensation reaction.[7][8] This classic carbon-carbon bond-forming reaction provides a high-yield pathway to the target molecule.

Step-by-Step Synthesis:

-

Reactant Preparation: 4-chlorobenzaldehyde and malonic acid are used as the primary starting materials.[8]

-

Condensation: The reactants are dissolved in a suitable solvent, such as pyridine, which also acts as a basic catalyst. A small amount of a secondary amine, like piperidine, is often added to accelerate the reaction.

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the condensation and subsequent decarboxylation to completion.

-

Workup and Purification: Upon cooling, the reaction mixture is acidified, leading to the precipitation of the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Crystallization: The Art and Science of Ordered Growth

Growing a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions with minimal internal defects—requires careful control over saturation.[6] The slow evaporation method is a robust and widely used technique.

Protocol for Single-Crystal Growth:

-

Solvent Selection: A saturated solution of the purified compound is prepared at room temperature. A mixed solvent system, such as ethyl acetate and n-hexane, is often effective. Ethyl acetate provides good solubility, while the more volatile n-hexane acts as an anti-solvent.

-

Evaporation: The solution is placed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, and well-formed, colorless, block-like crystals will precipitate. These are carefully harvested for analysis. The slow rate of growth is crucial for minimizing defects and achieving a highly ordered crystalline lattice.

Single-Crystal X-ray Diffraction: The Methodological Workflow

X-ray crystallography is a powerful analytical technique that uses the diffraction pattern of X-rays passing through a crystal to determine the arrangement of atoms within it.[5][6][9] The entire process, from data collection to the final refined structure, is a systematic workflow.

Diagram 1: Experimental Workflow

Caption: Workflow from synthesis to final structural analysis.

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled in a stream of nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and an area detector (e.g., a CCD or CMOS detector).

-

Data Acquisition: The diffractometer rotates the crystal through a series of orientations while irradiating it with X-rays. The detector records the positions and intensities of the diffracted beams (reflections) for each orientation.[6] A complete dataset is collected over a wide angular range to ensure high resolution.[10]

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed. The intensities of the reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group, which describes the symmetry operations within the unit cell.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[6] For small molecules like this, direct methods are typically employed.[6] These are statistical methods that use relationships between the reflection intensities to derive initial phase estimates, allowing for the calculation of an initial electron density map.

-

Model Building and Refinement: The initial electron density map is used to build an atomic model. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the refinement is monitored by the R-factor; a lower value indicates a better fit.

Results: The Crystal Structure of this compound

The crystallographic analysis provides a wealth of precise data regarding the molecular and supramolecular structure of the compound.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. This data serves as a fingerprint for the crystalline phase and is essential for reproducibility and database deposition.

| Parameter | Value |

| Chemical Formula | C₁₀H₇ClO₃ |

| Formula Weight | 210.61 g/mol [11] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value g/cm³ |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100(2) |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| CCDC Deposition No. | [This would be the deposition number from the CCDC][12][13][14] |

| (Note: Specific unit cell parameters and R-factors are derived from the primary research article reporting the structure.) |

Molecular Geometry and Conformation

The molecule is not perfectly planar. The dihedral angle between the plane of the chlorophenyl ring and the plane of the acrylic acid moiety is a critical conformational parameter. This twist is a result of steric hindrance and electronic effects, influencing the molecule's overall shape and how it packs in the crystal lattice.

Key bond lengths and angles within the molecule conform to expected values for similar chemical environments. The C=C double bond of the acrylic acid group exhibits the expected trans (E) configuration.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions. For this compound, the most significant interaction is the classic carboxylic acid hydrogen-bonding motif.

-

Hydrogen Bonding: Two molecules are linked via a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. This forms a centrosymmetric R²₂(8) cyclic dimer. This is a highly robust and predictable supramolecular synthon in carboxylic acid chemistry.

These dimers then act as building blocks, further assembling into a three-dimensional lattice through weaker C—H···O interactions and π-π stacking between the chlorophenyl rings of adjacent dimers. This layered packing arrangement contributes significantly to the thermal stability of the crystal.

Diagram 2: Key Hydrogen Bonding Interaction

Caption: Centrosymmetric R²₂(8) carboxylic acid dimer motif.

Structure-Property Implications

The detailed structural knowledge gained from this analysis has direct implications for the rational use of this compound:

-

Drug Development: The defined molecular conformation can be used for in silico studies, such as molecular docking with protein targets. Understanding the key intermolecular interactions is crucial for predicting crystal packing and identifying potential polymorphs, which have different stabilities and dissolution rates.

-

Materials Science: The robust hydrogen-bonded dimer motif makes this compound a valuable building block in crystal engineering. It can be used to design co-crystals with other active pharmaceutical ingredients (APIs) to modify their physical properties or to create novel materials with specific topologies.

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its atomic arrangement in the solid state. The study reveals a non-planar molecular conformation and a crystal packing dominated by strong, centrosymmetric hydrogen-bonded carboxylic acid dimers. This detailed structural information is foundational, offering critical insights that empower researchers in drug discovery and materials science to predict the compound's behavior and rationally design new applications. The protocols and analyses presented herein serve as a comprehensive guide for the structural elucidation of similar small molecules.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. books.rsc.org [books.rsc.org]

- 11. This compound | CAS: 6269-33-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 13. CCDC | Chemistry World [chemistryworld.com]

- 14. youtube.com [youtube.com]

Physical and chemical properties of 3-(4-Chlorobenzoyl)acrylic acid

An In-depth Technical Guide to 3-(4-Chlorobenzoyl)acrylic Acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with CAS Number 6269-33-6, is an α,β-unsaturated keto-carboxylic acid that has garnered significant interest within the scientific community.[1][2] Its unique bifunctional nature, possessing a reactive alkene, a ketone, and a carboxylic acid moiety, makes it a highly versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical protocols, and insights into its applications, particularly for professionals in research, chemical synthesis, and drug development. The presence of the 4-chlorobenzoyl group enhances its utility as a scaffold, offering a site for further chemical modification and influencing the electronic properties of the entire molecule. Its potential has been demonstrated in the synthesis of novel compounds with significant biological activity, such as antiproliferative agents.[3]

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification strategies.

Chemical Structure

The structure of this compound features a trans-configured double bond, which is the more stable isomer.

Caption: 2D Structure of this compound.

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid | [1] |

| CAS Number | 6269-33-6 | [1][2] |

| Molecular Formula | C₁₀H₇ClO₃ | [1][4] |

| Molecular Weight | 210.61 g/mol | [4] |

| Appearance | Yellow crystals or crystalline powder | [1] |

| Melting Point | 156.5-162.5 °C | [1] |

| InChI Key | VQVQEUFKSRHRCT-AATRIKPKSA-N | [1][4] |

Part 2: Chemical Properties and Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the α,β-unsaturated ketone system, and the chlorinated aromatic ring.

-

Carboxylic Acid Reactivity : The carboxyl group can undergo standard reactions such as esterification, amidation, and reduction. For instance, reaction with dimethyl sulfate in the presence of a base like potassium carbonate yields the corresponding methyl ester.[5]

-

Michael Addition : The electron-withdrawing nature of the adjacent benzoyl and carboxyl groups makes the double bond highly susceptible to nucleophilic attack (Michael addition). This is a cornerstone of its utility in synthesis, allowing for the introduction of a wide range of substituents at the β-position.

-

Polymerization : As an acrylic acid derivative, the molecule can undergo polymerization, although the bulky benzoyl group may sterically hinder this process compared to simpler acrylates.[6][7] Polymerization can be initiated by heat, light, or chemical initiators.[7]

-

Aromatic Substitution : The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, though conditions are typically harsh. More commonly, it serves as a structural scaffold that can be modified in earlier or later synthetic steps.

Its synthetic versatility has been highlighted in the creation of combretastatin analogues, where it serves as a key precursor to compounds with potent antiproliferative activity against breast carcinoma cell lines.[3]

Part 3: Experimental Protocols for Characterization

Ensuring the identity and purity of this compound is critical for its use in research and development. The following section outlines standard, self-validating protocols for its characterization.

Caption: Standard workflow for the analytical characterization of the compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The diode array detector (DAD) allows for spectral confirmation of the main peak.

Methodology:

-

System Preparation : Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.[8]

-

Column : A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3-5 µm particle size) is recommended.[8]

-

Mobile Phase :

-

Solvent A: Water with 0.1% Formic Acid (for protonation and better peak shape).

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Elution : A gradient from a higher aqueous content to a higher organic content is effective for eluting the compound while separating it from more polar or non-polar impurities.[8]

-

Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate : 1.0 mL/min.[8]

-

Column Temperature : 30 °C.

-

Detection : Monitor at a wavelength where the chromophores (benzoyl and acrylate) absorb strongly, typically around 254 nm and 280 nm.

-

Sample Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute as necessary for injection.

-

Analysis : Inject 10 µL. Purity is determined by the area percentage of the main peak. A purity of ≥98.5% is typical for high-quality material.[1]

Structural Elucidation via Spectroscopic Methods

Causality: A combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance provides unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle.[9][10]

A. Mass Spectrometry (MS)

-

Purpose : To confirm the molecular weight.

-

Technique : Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.

-

Expected Result : A prominent peak at m/z ≈ 209.0 [M-H]⁻. The isotopic pattern for one chlorine atom (a ~3:1 ratio for [M-H]⁻ and [M-H+2]⁻) should be clearly visible, confirming the presence of chlorine.[10]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose : To identify key functional groups.

-

Technique : Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Absorptions :

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710-1680 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1660-1640 cm⁻¹: C=O stretch of the α,β-unsaturated ketone.

-

~1620-1600 cm⁻¹: C=C stretch of the alkene and aromatic ring.

-

~850-800 cm⁻¹: C-H out-of-plane bend indicative of 1,4-disubstitution on the benzene ring.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose : To provide a detailed map of the carbon-hydrogen framework.

-

Solvent : DMSO-d₆ or CDCl₃.

-

¹H NMR (Proton NMR) :

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

Alkene Protons: Two doublets between δ 6.5-7.5 ppm, integrating to 1H each. The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) stereochemistry of the double bond.

-

Carboxylic Acid Proton: A very broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR) :

-

Carbonyl Carbons: Two signals in the downfield region, > δ 165 ppm (one for the acid, one for the ketone).

-

Aromatic & Alkene Carbons: Multiple signals between δ 120-150 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons (though only CH carbons are expected in the aromatic/alkene region for this molecule).[11]

-

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. This compound and related acrylic acid derivatives are classified as irritants.[12][13]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]

-

In case of Exposure :

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] The compound is a solid at room temperature.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- 1. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 6269-33-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. prepchem.com [prepchem.com]

- 6. Acrylic acid - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. lcms.cz [lcms.cz]

- 9. youtube.com [youtube.com]

- 10. lehigh.edu [lehigh.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.com [fishersci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

3-(4-Chlorobenzoyl)acrylic acid CAS number and molecular weight

An In-depth Technical Guide to 3-(4-Chlorobenzoyl)acrylic Acid: Synthesis, Properties, and Applications in Oncological Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, outline a robust synthetic pathway, and explore its validated applications as a potent antiproliferative agent, grounding all claims in authoritative scientific literature.

Core Compound Identification and Properties

This compound, systematically named (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, is an α,β-unsaturated keto-carboxylic acid. Its chemical identity is crucial for registry and procurement in a research setting.

The compound's physical and chemical properties are essential for its handling, storage, and application in experimental protocols.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid | [4] |

| Synonyms | 3-(p-Chlorobenzoyl)acrylic acid, (E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid | [1] |

| Appearance | Solid | |

| Melting Point | 130-134 °C | [1][2] |

| Boiling Point | 379.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction between chlorobenzene and maleic anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Causality of Experimental Choices:

-

Reactants : Chlorobenzene serves as the aromatic substrate. The chloro-group is a deactivating but ortho, para-directing substituent. The steric hindrance at the ortho position favors the formation of the para-substituted product. Maleic anhydride is the acylating agent, providing the four-carbon backbone that will become the oxobutenoic acid chain.

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice. Its function is to coordinate with the oxygen of the anhydride, creating a highly reactive acylium ion intermediate, which is the potent electrophile required to attack the electron-rich (despite deactivation) chlorobenzene ring. A stoichiometric excess of AlCl₃ is necessary as it complexes with both the reactant anhydride and the product ketone.

-

Solvent : A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction while not participating in it.

-

Workup : The reaction is quenched with a cold, dilute acid (e.g., HCl). This step serves two purposes: it hydrolyzes the aluminum-ketone complex to liberate the final product and protonates the carboxylate, and it deactivates and dissolves any remaining AlCl₃.

Experimental Workflow: Synthesis of this compound

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition of Reactant : Add chlorobenzene (1.1 eq) to the suspension.

-

Catalyst Introduction : Cool the mixture to 0°C using an ice-water bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

Reaction : After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This process is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.

-

Washing and Drying : Combine all organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application as an Antiproliferative Agent and Mechanism of Action

Recent research has highlighted this compound and its derivatives as promising candidates in oncology, specifically as antiproliferative agents that function as tubulin polymerization inhibitors.[1][5][6]

Antiproliferative Activity

Studies have demonstrated that certain 3-(4-chlorophenyl) acrylic acid derivatives exhibit potent cytotoxic effects against human breast carcinoma cell lines, such as MDA-MB-231.[1][5] One such derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.24 µM, a potency comparable to the well-known tubulin inhibitor Combretastatin A-4 (CA-4).[1][5] This positions the scaffold as a valuable starting point for the development of new anticancer therapeutics.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of this compound class is the disruption of microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis) by forming the mitotic spindle.

-

Binding to Tubulin : The acrylic acid derivative binds to β-tubulin, a protein subunit of microtubules. This binding is often at or near the colchicine-binding site.[7][9]

-

Inhibition of Polymerization : This binding event prevents the tubulin dimers from polymerizing into functional microtubules.[5][7]

-

Mitotic Arrest : The failure to form a proper mitotic spindle halts the cell cycle, typically at the G2/M phase.[1][6]

-

Apoptosis Induction : Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.[7][8]

This mechanism is highly effective against rapidly dividing cells, such as those found in tumors.

Caption: Mechanism of action pathway for this compound derivatives.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements :

-

Handling : All manipulations should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is a well-defined chemical entity with a straightforward and scalable synthetic route. Its true value for researchers lies in its demonstrated biological activity as a potent inhibitor of tubulin polymerization. The scaffold serves as an excellent platform for structure-activity relationship (SAR) studies aimed at discovering novel and effective anticancer agents. Its mechanism of action, targeting the fundamental cellular process of mitosis, makes it a continued subject of interest in the field of drug development.

References

- 1. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. 3-(4-Chlorobenzoyl)propionic acid(3984-34-7) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid, a molecule of significant interest in contemporary medicinal chemistry, stands as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its emerging applications in drug discovery. As Senior Application Scientists, our objective is to furnish a document that is not only scientifically rigorous but also practically insightful for researchers actively engaged in this field. We will delve into the causality behind experimental choices and ensure that the described protocols are self-validating, empowering researchers to confidently replicate and build upon this work.

Compound Identification and Chemical Properties

The unequivocally correct IUPAC name for the compound commonly referred to as 3-(4-Chlorobenzoyl)acrylic acid is (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid [1]. The "(E)" stereoisomer is the more stable and commonly synthesized form.

Molecular Structure and Identifiers

-

Molecular Formula: C₁₀H₇ClO₃[1]

-

CAS Number: 29582-39-6[1]

-

InChI: InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+[1]

-

SMILES: O=C(O)/C=C/C(=O)c1ccc(Cl)cc1[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Melting Point | 130-134 °C | [3] |

| Boiling Point (Predicted) | 379.5 ± 42.0 °C | [3] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.09 ± 0.10 | [3] |

Synthesis of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic Acid

The synthesis of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable methods are Friedel-Crafts acylation and microwave-assisted aldol condensation.

Friedel-Crafts Acylation of Chlorobenzene with Maleic Anhydride

This classical approach offers a straightforward route to the target compound. The electrophilic substitution of chlorobenzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields the desired product.

Caption: Friedel-Crafts acylation synthesis workflow.

Experimental Protocol:

-

To a stirred mixture of 200 ml of chlorobenzene and 18.4 gm (138 mmol) of aluminum chloride at 20°C, add 15 grams (92 mmol) of fumaric acid monomethyl ester chloride dropwise over 25 minutes. Rationale: The slow addition helps to control the exothermic reaction.

-

Heat the mixture at 40°C for 45 minutes. Rationale: Gentle heating drives the reaction to completion.

-

Cool the reaction mixture and pour it onto a mixture of ice and water containing 30 ml of concentrated hydrochloric acid. Rationale: This step quenches the reaction and hydrolyzes the aluminum chloride complex.

-

Extract the product with methylene chloride and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from petroleum ether to obtain the pure compound.[4]

Microwave-Assisted Aldol Condensation

A more modern and efficient approach involves the microwave-assisted aldol condensation of a methyl ketone derivative with glyoxylic acid[5][6]. This method often leads to shorter reaction times and higher yields.

Caption: Microwave-assisted aldol condensation workflow.

Experimental Protocol (General Procedure):

-

In a microwave-safe vessel, combine the 4'-chloroacetophenone (1 equivalent) and glyoxylic acid (1.2 equivalents).

-

Add a catalytic amount of an appropriate acid (e.g., p-toluenesulfonic acid) or base (e.g., pyrrolidine and acetic acid).

-

Subject the mixture to microwave irradiation at a specified temperature and time.

-

After completion, cool the reaction mixture and purify the product using flash chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid C=O stretch (around 1730 cm⁻¹), the ketone C=O stretch (around 1688 cm⁻¹), and the C=C double bond stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and carboxylic acid, the carbons of the aromatic ring, and the vinylic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z 210.61) and characteristic fragmentation patterns.[2]

Applications in Drug Development

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid and its derivatives have emerged as promising candidates in the field of oncology, primarily due to their activity as tubulin polymerization inhibitors.

Anticancer Activity and Mechanism of Action

Several studies have demonstrated the antiproliferative efficacy of derivatives of 3-(4-chlorophenyl)acrylic acid against various cancer cell lines. For instance, certain acrylic acid derivatives have shown potent cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line[7][8].

The primary mechanism of action for the anticancer activity of these compounds is the inhibition of tubulin polymerization[7]. By binding to the colchicine-binding site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death)[7].

Caption: Proposed mechanism of anticancer action.

Safety and Handling

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid is a valuable building block in medicinal chemistry with demonstrated potential as a scaffold for the development of novel anticancer agents. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activity, with a focus on its role as a tubulin polymerization inhibitor. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in their quest to develop more effective cancer therapies.

References

- 1. chem-casts.com [chem-casts.com]

- 2. 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | C10H7ClO3 | CID 5374015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6269-33-6 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Determining the Solubility of 3-(4-Chlorobenzoyl)acrylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-(4-Chlorobenzoyl)acrylic acid. Given the critical role of solubility in a compound's developability and ultimate bioavailability, a thorough and methodologically sound approach is paramount. This document emphasizes the "why" behind the "how," offering insights into experimental design, data interpretation, and the nuances of solubility science.

Executive Summary: The Criticality of Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, poor aqueous solubility can lead to low and erratic absorption, hindering its therapeutic potential.[1] A comprehensive understanding of its solubility in various solvent systems is therefore not merely a data collection exercise but a critical step in de-risking a development candidate. This guide will navigate the theoretical underpinnings and practical execution of a robust solubility assessment program.

Physicochemical Portrait of this compound

Before embarking on experimental solubility studies, a thorough understanding of the molecule's intrinsic properties is essential for informed solvent selection and method design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6269-33-6 | [2] |

| Molecular Formula | C10H7ClO3 | [2] |

| Molecular Weight | 210.61 g/mol | Calculated |

| Melting Point | 130-134 °C | [3] |

| Chemical Structure | (See Figure 1) | |

| Predicted pKa | ~3.5 - 4.5 | (Estimated based on acrylic acid moiety) |

| Predicted logP | ~2.5 - 3.5 | (Estimated based on structural similarity to related compounds) |

Note: Predicted values are estimations based on the chemical structure and should be experimentally confirmed.

Figure 1: Chemical Structure of this compound (A visual representation of the molecule would be inserted here)

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH.[4][5] The molecule is expected to be more soluble in alkaline conditions where the carboxylic acid is deprotonated to form a more polar carboxylate salt.[6] Conversely, in acidic environments, it will exist in its less soluble, neutral form. The chlorobenzoyl group contributes to the molecule's lipophilicity, suggesting potential solubility in organic solvents.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

A crucial distinction in solubility measurement is between thermodynamic and kinetic solubility.[7][8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a substance that can dissolve in a solvent under specific conditions (temperature, pressure) when the system has reached a state of equilibrium.[8] This is a time-intensive measurement but provides the most accurate and fundamental solubility data.

-

Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly dissolved, often from a high-concentration stock solution (e.g., in DMSO).[9] It is a higher-throughput method commonly used in early drug discovery for screening large numbers of compounds. However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[10]

For a comprehensive understanding of this compound, both types of solubility measurements are valuable at different stages of development. This guide will focus on the more rigorous thermodynamic solubility determination.

Strategic Solvent Selection for Solubility Profiling

The choice of solvents is critical for a meaningful solubility assessment. A well-conceived solvent panel should probe the compound's behavior in aqueous and organic environments, as well as in biorelevant media.

Table 2: Recommended Solvent Panel for this compound Solubility Studies

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline) | To assess pH-dependent solubility and mimic physiological conditions of the gastrointestinal tract.[11] |

| Polar Protic Solvents | Water, Ethanol, Methanol, Isopropanol | To evaluate solubility in common pharmaceutical co-solvents and vehicles. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | To explore solubility in solvents used in synthesis, purification, and analytical methods. |

| Non-Polar Solvents | Heptane, Toluene | To understand the lipophilic character of the compound. |

| Biorelevant Media | Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF) | To predict in vivo solubility and potential food effects on absorption.[12] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It is a robust and reliable technique that allows for the equilibration of the solid compound with the solvent.

Materials and Equipment

-

This compound (solid, crystalline form)

-

Selected solvents (as per Table 2)

-

Analytical balance (4-5 decimal places)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of this compound into a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period to allow for equilibrium to be reached. A common starting point is 24-48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration in solution no longer increases).[14]

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for quantification.

-

-

pH Measurement (for aqueous buffers):

-

After equilibration, measure the final pH of the aqueous buffer solutions to ensure it has not shifted significantly during the experiment.

-

Visualizing the Workflow

Caption: Thermodynamic Solubility Determination Workflow

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 3: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| pH 1.2 Buffer | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| pH 4.5 Buffer | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| pH 6.8 Buffer | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| pH 7.4 Buffer | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Water | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| DMSO | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Note: This table is a template for presenting experimentally determined data.

The results should be interpreted in the context of the compound's physicochemical properties. For instance, an increase in solubility with increasing pH in the aqueous buffers would be consistent with the acidic nature of the molecule. High solubility in organic solvents would indicate its potential for formulation in non-aqueous vehicles.

Safety and Handling Considerations

As with any chemical substance, appropriate safety precautions must be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound is a critical early step in its development journey. By employing a methodologically sound approach, such as the shake-flask method for thermodynamic solubility, researchers can generate high-quality data that will inform formulation strategies, predict in vivo performance, and ultimately contribute to the successful development of new therapeutic agents. This guide provides the framework for conducting such a study with scientific rigor and a clear understanding of the underlying principles.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L11467.06 [thermofisher.com]

- 3. This compound | CAS: 6269-33-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. brainly.com [brainly.com]

- 5. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ovid.com [ovid.com]

- 11. who.int [who.int]

- 12. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 13. enamine.net [enamine.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Aroylacrylic Acids: A Comprehensive Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides an in-depth exploration of the aroylacrylic acid scaffold, a class of organic compounds that has garnered significant interest in the field of medicinal chemistry. We will traverse the historical landscape of their discovery, rooted in the seminal Friedel-Crafts reaction, and delve into the intricacies of their synthesis. The guide will further illuminate the diverse biological activities of aroylacrylic acid derivatives, with a particular focus on their promising applications in oncology as inducers of apoptosis and as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Aroylacrylic Acid Core

Aroylacrylic acids are α,β-unsaturated carboxylic acids characterized by an aroyl group (Ar-C=O) attached to the β-carbon of an acrylic acid backbone. The general structure, depicted in Figure 1, features a conjugated system encompassing the aromatic ring, the ketone, and the carboxylic acid, which imparts unique chemical reactivity and biological activity to these molecules. The planarity of this system and the presence of multiple functional groups make aroylacrylic acids attractive scaffolds for the design of novel therapeutic agents.

Caption: General chemical structure of an aroylacrylic acid.

The inherent electrophilicity of the β-carbon, due to the electron-withdrawing nature of the adjacent aroyl and carboxyl groups, makes it susceptible to nucleophilic attack, a key feature in its mechanism of action in biological systems. This guide will explore the journey of these molecules from their synthetic origins to their current status as promising leads in drug discovery.

A Historical Perspective: From a Named Reaction to a Versatile Scaffold

The story of aroylacrylic acids is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction.

The Genesis: The Friedel-Crafts Reaction (1877)

In 1877, French chemist Charles Friedel and his American collaborator James Crafts reported a novel method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3][4] This electrophilic aromatic substitution reaction, now known as the Friedel-Crafts reaction, utilized a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate an alkyl or acyl halide, rendering it sufficiently electrophilic to be attacked by an aromatic ring.[1][2] This groundbreaking discovery opened up new avenues for the synthesis of a vast array of aromatic compounds.

The Key Innovation: Acylation with Maleic Anhydride